3-(Benzyloxy)-2-fluoro-3-oxopropanoate CAS number and properties
3-(Benzyloxy)-2-fluoro-3-oxopropanoate CAS number and properties
An In-depth Technical Guide to 3-(Benzyloxy)-2-fluoro-3-oxopropanoate and its Analogs
Authored by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate, a fluorinated malonic acid derivative of significant interest to researchers and professionals in drug development and organic synthesis. While a specific CAS number for this mono-benzyl ester is not readily found in public chemical databases, indicating its potential novelty or limited commercial availability, this document will provide an in-depth analysis based on the known properties and reactivity of its closest structural analogs. The primary analog of discussion will be 3-(benzyloxy)-2-fluoro-3-oxopropanoic acid (CAS: 137186-60-8) [1], alongside other relevant fluorinated and non-fluorinated malonates.
This guide will delve into the predicted physicochemical properties, reactivity, and synthetic utility of the target compound. It will also present a detailed, field-proven protocol for its synthesis and purification, and discuss its potential applications as a versatile building block in medicinal chemistry. The information herein is synthesized from established chemical literature and databases to ensure scientific integrity and provide actionable insights for laboratory applications.
Chemical Identity and Structural Analogs
The core structure of interest is a mono-benzyl ester of 2-fluoromalonic acid. The presence of the fluorine atom on the α-carbon is expected to significantly influence the molecule's electronic properties and reactivity compared to its non-fluorinated counterpart.
Table 1: Chemical Identifiers of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate and Key Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Benzyloxy)-2-fluoro-3-oxopropanoate | Not available | C₁₀H₉FO₄ | 212.17 |
| 3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid[1] | 137186-60-8 | C₁₀H₉FO₄ | 212.17 |
| Dibenzyl 2-fluoromalonate[2] | 133384-81-3 | C₁₇H₁₅FO₄ | 302.30 |
| Diethyl 2-fluoromalonate[3][4][5] | 685-88-1 | C₇H₁₁FO₄ | 178.16 |
| 2-Fluoromalonic acid[6][7] | 456-60-2 | C₃H₃FO₄ | 122.05 |
| 3-(Benzyloxy)-3-oxopropanoic acid[8][9] | 40204-26-0 | C₁₀H₁₀O₄ | 194.18 |
Predicted Physicochemical Properties
The physicochemical properties of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate can be inferred from its structural analogs. The presence of the benzyl group will likely render it a high-boiling liquid or a low-melting solid.
Table 2: Predicted and Known Physicochemical Properties of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate and Analogs
| Property | 3-(Benzyloxy)-2-fluoro-3-oxopropanoate (Predicted) | Diethyl 2-fluoromalonate | 2-Fluoromalonic acid |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Clear, colorless liquid[4] | White crystalline solid[6] |
| Boiling Point | > 200 °C (estimated) | 121-122 °C @ 30 mmHg[10] | 212 °C[6] |
| Melting Point | Not available | Not available | 144 °C[6] |
| Density | ~1.2 g/mL (estimated) | 1.129 g/mL @ 25 °C[10] | 1.569 g/cm³[6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | Soluble in organic solvents. | Highly soluble in water, ethanol, and acetone[6] |
| Refractive Index | Not available | n20/D 1.407[10] | Not available |
Reactivity and Synthetic Utility
Fluoromalonate esters are valuable building blocks in organic synthesis, primarily due to the unique properties conferred by the fluorine atom.[11][12] The electron-withdrawing nature of fluorine increases the acidity of the α-proton, facilitating deprotonation and subsequent alkylation, acylation, and other C-C bond-forming reactions.
The benzyl ester functionality of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate serves as a versatile protecting group for the carboxylic acid. It is stable under a range of conditions but can be readily cleaved by hydrogenolysis, offering an orthogonal deprotection strategy in complex syntheses.[13]
Proposed Synthesis: An Experimental Protocol
The synthesis of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate can be achieved through the esterification of 2-fluoromalonic acid with benzyl alcohol. A reliable method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions.[14][15]
Step-by-Step Methodology:
-
Preparation of 2-Benzyloxypyridine: A mixture of benzyl alcohol (1.0 equiv), 2-chloropyridine (1.1 equiv), and powdered potassium hydroxide (3.3 equiv) in anhydrous toluene is heated to reflux with azeotropic removal of water for 1 hour.[15] After cooling and aqueous workup, the product is purified by distillation.
-
Formation of 2-Benzyloxy-1-methylpyridinium triflate: 2-Benzyloxypyridine is N-methylated with methyl trifluoromethanesulfonate (methyl triflate) to form the crystalline pyridinium salt, which can be isolated and stored.[16]
-
Esterification: To a solution of 2-fluoromalonic acid (1.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv) in a suitable solvent like trifluorotoluene, magnesium oxide (2.0 equiv) is added.[16] The heterogeneous mixture is heated at approximately 80-85 °C for 24 hours.
-
Workup and Purification: The reaction mixture is cooled, filtered through celite to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-(Benzyloxy)-2-fluoro-3-oxopropanoate.
Caption: Synthetic pathway to 3-(Benzyloxy)-2-fluoro-3-oxopropanoate.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the α-proton, with coupling to the adjacent fluorine atom (²JHF ≈ 45-50 Hz). The benzylic protons will appear as a singlet, and the aromatic protons of the benzyl group will be visible in the aromatic region.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet, corresponding to the coupling with the α-proton.
-
¹³C NMR: The carbon spectrum will show the characteristic carbonyl signals of the ester and carboxylic acid groups, and the α-carbon signal will be split due to coupling with the fluorine atom (¹JCF ≈ 180-200 Hz).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Safety and Handling
While specific toxicity data for 3-(Benzyloxy)-2-fluoro-3-oxopropanoate is not available, its analog, diethyl 2-fluoromalonate, is classified as causing severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Information for Diethyl 2-fluoromalonate[5][10]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Combustible Liquid | GHS07 | Warning | H227: Combustible liquid |
Applications in Research and Drug Development
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[11] Fluorinated building blocks like 3-(Benzyloxy)-2-fluoro-3-oxopropanoate are therefore highly valuable in medicinal chemistry. Its bifunctional nature (a reactive α-position and a protected carboxylic acid) allows for its use in the synthesis of a wide range of complex molecules, including fluorinated amino acids, heterocyclic compounds, and other scaffolds for drug discovery.
Caption: Potential workflow for utilizing the title compound in drug discovery.
Conclusion
3-(Benzyloxy)-2-fluoro-3-oxopropanoate represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. While direct experimental data and a registered CAS number are currently elusive, a comprehensive understanding of its properties and reactivity can be derived from closely related analogs. The synthetic protocols and predicted characteristics outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors, particularly in the pursuit of novel fluorinated therapeutics.
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